

# Application Notes: Bioassay for Detecting Thiabendazole Residues in Plant Tissues

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## Compound of Interest

Compound Name: Thiabendazole hypophosphite

Cat. No.: B3050771

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## Introduction

Thiabendazole (TBZ) is a broad-spectrum systemic fungicide and parasiticide widely used in agriculture to control mold, blight, and other fungal diseases on fruits and vegetables, both pre- and post-harvest.[1][2][3][4][5] Its systemic nature means it is absorbed and translocated within the plant tissues.[1][2][6] The primary mode of action of thiabendazole is the inhibition of mitosis in fungi by binding to  $\beta$ -tubulin and preventing the formation of microtubules.[6][7][8] This specific mechanism allows for the development of a sensitive bioassay for detecting its residues in plant tissues. This application note provides a detailed protocol for a semi-quantitative bioassay using a TBZ-sensitive fungus, such as *Penicillium* species, to detect the presence of thiabendazole residues in various plant tissues. While this document focuses on thiabendazole, the bioassay is expected to detect the active thiabendazole moiety from its various salt forms, including **thiabendazole hypophosphite**.

## Principle of the Bioassay

The bioassay is based on the principle of fungal growth inhibition. A fungus that is highly sensitive to thiabendazole, such as a susceptible strain of *Penicillium*, is used as the indicator organism.[9] Plant tissue extracts containing thiabendazole residues will inhibit the growth of the fungus when applied to a culture medium. The extent of this inhibition, observed as a clear zone (zone of inhibition) around the applied sample, is proportional to the concentration of thiabendazole present in the extract. By comparing the size of the inhibition zone with that produced by known concentrations of thiabendazole standards, a semi-quantitative estimation of the residue level in the plant tissue can be achieved.

## Materials and Reagents

- **Indicator Fungus:** A thiabendazole-sensitive strain of *Penicillium* sp. (e.g., *Penicillium expansum*).
- **Culture Medium:** Potato Dextrose Agar (PDA) or a similar suitable fungal growth medium.
- **Solvents:** Methanol, acetone, ethyl acetate (HPLC grade).
- **Plant Tissue Samples:** Fruits, vegetables, or other plant parts to be analyzed.
- **Thiabendazole Standard:** Analytical grade thiabendazole for preparing standard solutions.
- **Sterile Equipment:** Petri dishes, pipettes, filter paper discs (6 mm diameter), forceps, homogenizer or mortar and pestle, centrifuge and tubes, glassware.
- **Incubator:** Capable of maintaining a constant temperature of 25-28°C.

## Data Presentation

The following table summarizes quantitative data for thiabendazole detection using various analytical methods. This data is provided for reference and comparison, as the bioassay described is primarily semi-quantitative.

Analytical Method	Matrix	Limit of Detection (LOD) / Limit of Quantitation (LOQ)	Recovery Rate (%)	Reference
Enzyme Immunoassay (EIA)	Fruits and Vegetables	LOQ: 9 ppb	116% (average)	<a href="#">[10]</a>
Capillary Electrophoresis	Fruits and Vegetables	LOD: 0.5 ppb	98.7 - 102.0%	<a href="#">[11]</a>
HPLC-PDA	Solid and Liquid Foods	LOD: 0.009 - 0.017 µg/mL; LOQ: 0.028 - 0.052 µg/mL	93.61 - 98.08%	<a href="#">[12]</a> <a href="#">[13]</a>
Surface-Enhanced Raman Spectroscopy (SERS)	Fruit and Vegetable Peels	LOD: 30 ng/cm <sup>2</sup>	N/A	<a href="#">[14]</a>
Immunostrip Test	Fruit Juices	LOD: 0.08 ± 0.03 ng/mL	81.9 - 123.6%	<a href="#">[15]</a>
Penicillium Bioassay	Coconut Palm Tissue	Detectable up to 90 days post-application	N/A (qualitative)	<a href="#">[9]</a>

## Experimental Protocols

### Preparation of Fungal Spore Suspension

- Culture the indicator fungus (*Penicillium* sp.) on a PDA slant or plate at 25-28°C for 7-10 days, or until sporulation is abundant.
- Harvest the spores by adding 10 mL of sterile distilled water containing 0.05% Tween 80 to the culture surface and gently scraping the surface with a sterile loop.

- Filter the spore suspension through sterile cheesecloth to remove mycelial fragments.
- Adjust the spore concentration to approximately  $1 \times 10^6$  spores/mL using a hemocytometer.

## Preparation of Seeded Agar Plates

- Prepare PDA medium according to the manufacturer's instructions and sterilize by autoclaving.
- Cool the molten agar to 45-50°C in a water bath.
- Add the fungal spore suspension to the molten agar to a final concentration of  $1 \times 10^4$  spores/mL.
- Mix gently but thoroughly to ensure uniform distribution of spores.
- Pour 20 mL of the seeded agar into sterile 90 mm Petri dishes.
- Allow the plates to solidify at room temperature.

## Preparation of Thiabendazole Standards

- Prepare a stock solution of 1000 µg/mL thiabendazole in methanol.
- Perform serial dilutions of the stock solution with the extraction solvent to prepare working standards of 0.1, 0.5, 1, 5, and 10 µg/mL.

## Sample Preparation: Extraction of Thiabendazole from Plant Tissues

- Weigh 10 g of a representative sample of the plant tissue (e.g., fruit peel, leaf, stem) into a homogenizer or sterile mortar.
- Add 20 mL of acetone or ethyl acetate.
- Homogenize for 2-3 minutes.
- Centrifuge the homogenate at 3000 rpm for 10 minutes.

- Carefully collect the supernatant (the extract). This will be used for the bioassay.

## Bioassay Procedure

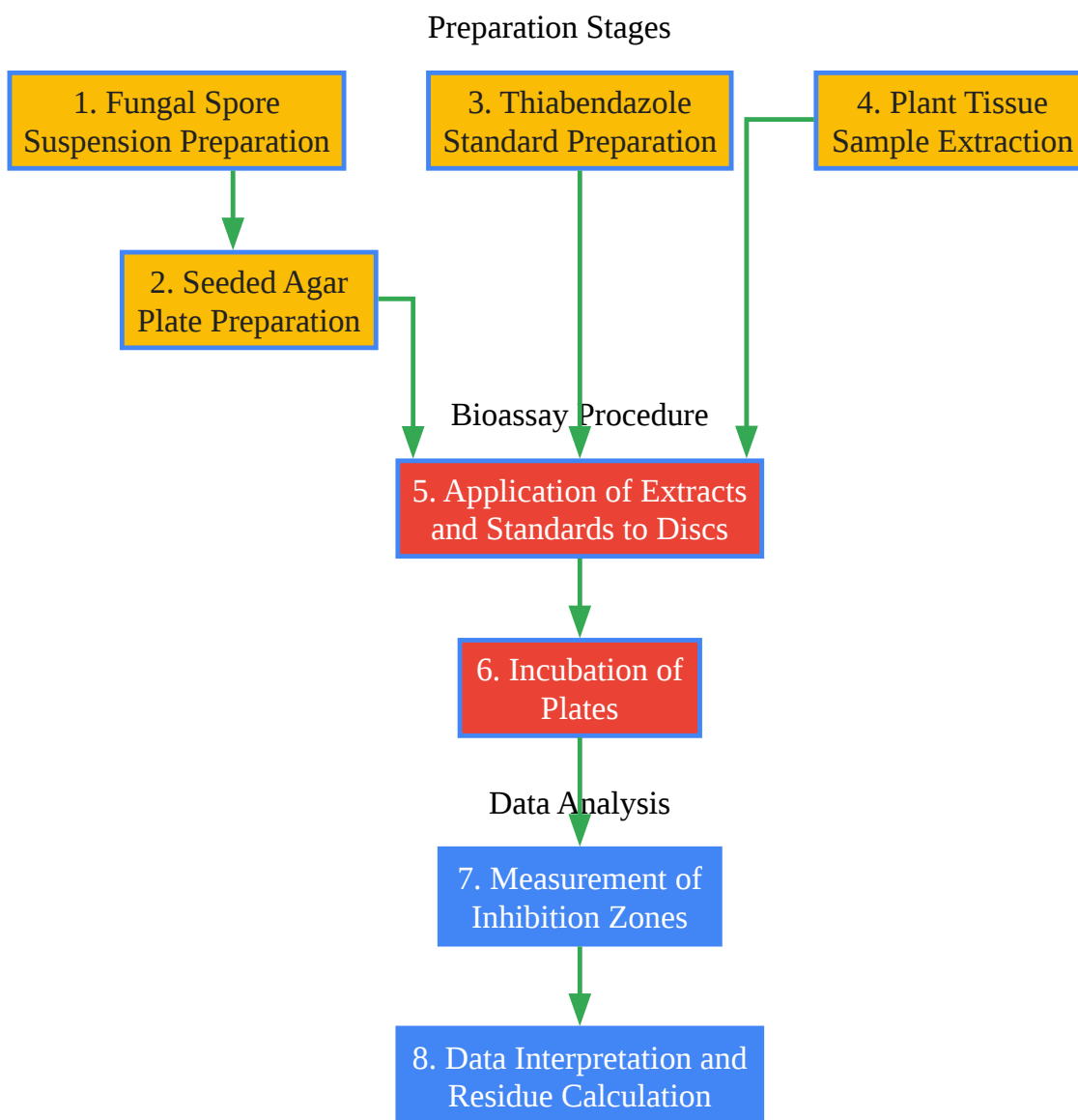
- Using sterile forceps, place sterile 6 mm filter paper discs onto the surface of the seeded agar plates.
- Pipette 20  $\mu$ L of the plant tissue extract onto a filter paper disc.
- On the same plate, apply 20  $\mu$ L of each of the thiabendazole working standards to separate discs to create a standard curve.
- Use a disc treated with 20  $\mu$ L of the extraction solvent as a negative control.
- Allow the solvent to evaporate completely in a laminar flow hood.
- Incubate the plates at 25-28°C for 48-72 hours, or until fungal growth is clearly visible.

## Data Analysis and Interpretation

- After incubation, measure the diameter of the zone of inhibition (the clear zone around the disc where fungal growth is absent) for each sample and standard.
- Subtract the diameter of the filter paper disc (6 mm) from the measured diameter to get the net zone of inhibition.
- Plot a standard curve of the net zone of inhibition (mm) versus the logarithm of the thiabendazole concentration ( $\mu$ g/mL).
- Determine the concentration of thiabendazole in the plant tissue extract by interpolating the net zone of inhibition for the sample on the standard curve.
- Calculate the residue level in the original plant tissue sample (in  $\mu$ g/g) using the following formula:

$$\text{Residue } (\mu\text{g/g}) = (\text{Concentration from curve } (\mu\text{g/mL}) \times \text{Volume of solvent (mL)}) / \text{Weight of sample (g)}$$

## Visualizations



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Caption: Experimental workflow for the thiabendazole bioassay.



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Caption: Thiabendazole's mechanism of action in fungi.

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